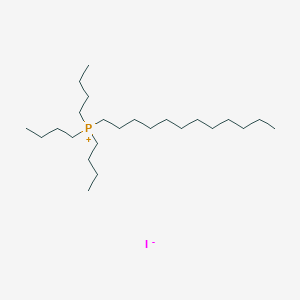
Tributyl(dodecyl)phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(dodecyl)phosphanium iodide is a quaternary phosphonium salt. It is characterized by the presence of a phosphorus atom bonded to four alkyl groups: three butyl groups and one dodecyl group, with an iodide ion as the counterion. This compound is part of a broader class of phosphonium salts, which are known for their stability and versatility in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(dodecyl)phosphanium iodide can be synthesized through the reaction of tributylphosphine with dodecyl iodide. The reaction typically occurs under mild conditions, often in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
P(C4H9)3+C12H25I→[P(C4H9)3(C12H25)]I
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(dodecyl)phosphanium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Under certain conditions, the phosphonium salt can be reduced to the corresponding phosphine.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding phosphonium salts with different anions.
Oxidation: The major product is the phosphine oxide.
Reduction: The major product is the corresponding phosphine.
Aplicaciones Científicas De Investigación
Tributyl(dodecyl)phosphanium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in the preparation of phosphonium-based ionic liquids, which have applications in biocatalysis and enzyme stabilization.
Medicine: Phosphonium salts are explored for their potential use in drug delivery systems due to their ability to penetrate cell membranes.
Industry: It is used in the formulation of lubricants and surfactants, as well as in the extraction and separation of metals.
Mecanismo De Acción
The mechanism by which tributyl(dodecyl)phosphanium iodide exerts its effects is primarily through its ability to act as a phase-transfer catalyst. The phosphonium ion facilitates the transfer of anions from the aqueous phase to the organic phase, where the reaction takes place. This enhances the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylphosphonium iodide: Similar structure but with four butyl groups.
Tributyl(hexyl)phosphanium iodide: Similar structure but with a hexyl group instead of a dodecyl group.
Trihexyl(tetradecyl)phosphanium iodide: Similar structure but with hexyl and tetradecyl groups.
Uniqueness
Tributyl(dodecyl)phosphanium iodide is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and phase-transfer catalysts.
Propiedades
Número CAS |
43192-76-3 |
|---|---|
Fórmula molecular |
C24H52IP |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
tributyl(dodecyl)phosphanium;iodide |
InChI |
InChI=1S/C24H52P.HI/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
GMMGKDAAFVMPRF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


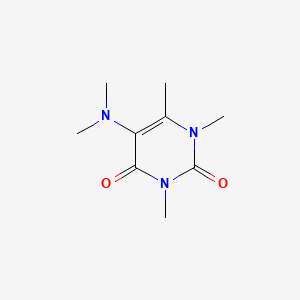
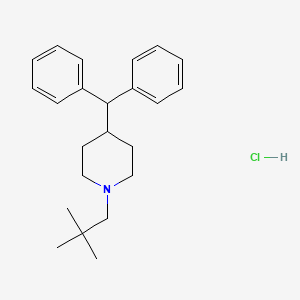

![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)
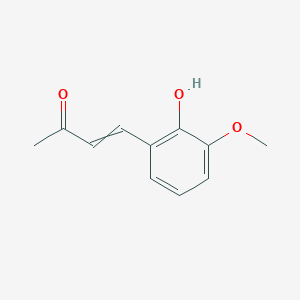

![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)
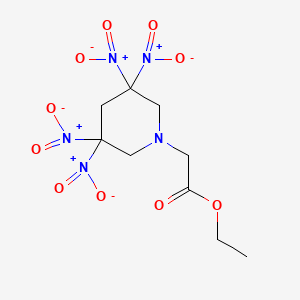

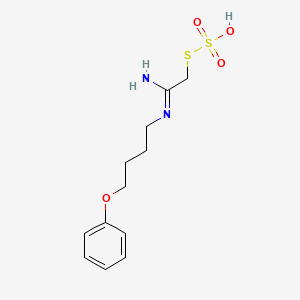
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
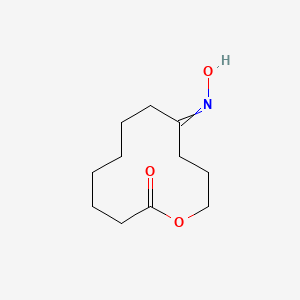
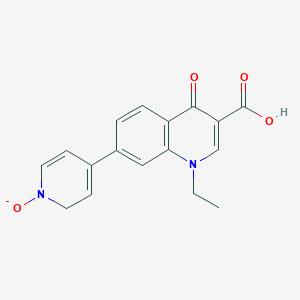
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
